molecular formula C23H21ClN2OS2 B10872946 1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

Cat. No.: B10872946
M. Wt: 441.0 g/mol
InChI Key: JTSRCFCVBKYMLN-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-4-CHLOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA is a complex organic compound with a unique structure that combines benzoyl, chlorophenyl, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-benzoyl-4-chlorophenyl isothiocyanate with 2-[(4-methylphenyl)sulfanyl]ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-BENZOYL-4-CHLOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-BENZOYL-4-CHLOROPHENYL N-(4-METHOXYPHENYL)CARBAMATE
  • 2-BENZOYL-4-CHLOROPHENYL N-(3-NITROPHENYL)CARBAMATE
  • 2-BENZOYL-4-CHLOROPHENYL N-PHENYLCARBAMATE

Uniqueness

N-(2-BENZOYL-4-CHLOROPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA is unique due to its combination of benzoyl, chlorophenyl, and thiourea groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21ClN2OS2

Molecular Weight

441.0 g/mol

IUPAC Name

1-(2-benzoyl-4-chlorophenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea

InChI

InChI=1S/C23H21ClN2OS2/c1-16-7-10-19(11-8-16)29-14-13-25-23(28)26-21-12-9-18(24)15-20(21)22(27)17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H2,25,26,28)

InChI Key

JTSRCFCVBKYMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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